Magnaldehyde B: A Comprehensive Structural and Physicochemical Analysis
Magnaldehyde B: A Comprehensive Structural and Physicochemical Analysis
This technical guide provides an in-depth exploration of the chemical structure and molecular properties of Magnaldehyde B, a significant bioactive neolignan. Designed for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic and spectroscopic data to offer a detailed understanding of this natural compound's molecular architecture.
Introduction: The Significance of Magnaldehyde B
Magnaldehyde B is a naturally occurring biphenyl-type neolignan found in plant species such as Magnolia officinalis and Sassafras randaiense.[1] Neolignans are a class of secondary metabolites known for their diverse and potent biological activities, and Magnaldehyde B is no exception, exhibiting potential as a lipase inhibitor and an anti-tumor agent.[2] A thorough understanding of its chemical structure is paramount for elucidating its mechanism of action, designing synthetic analogues, and exploring its full therapeutic potential.
The fundamental framework of Magnaldehyde B is characterized by two phenylpropanoid units linked via a C-C bond between the aromatic rings, a defining feature of biphenyl neolignans.[1] This guide will dissect the structural nuances and physicochemical parameters of Magnaldehyde B, providing a foundational resource for further research and development.
Molecular Structure and Chemical Identity
The precise arrangement of atoms and functional groups in Magnaldehyde B dictates its chemical behavior and biological function. This section details its molecular formula, weight, and systematic nomenclature, providing a clear and unambiguous identification of the compound.
Chemical Formula and Molecular Weight
The elemental composition of Magnaldehyde B is defined by its molecular formula:
Table 1: Molecular Formula and Weight of Magnaldehyde B
| Parameter | Value | Source |
| Molecular Formula | C₁₈H₁₆O₃ | [1][2] |
| Molecular Weight | 280.3 g/mol | [1][2] |
The molecular weight is a critical parameter for a multitude of experimental procedures, including mass spectrometry, chromatography, and the preparation of solutions with precise molar concentrations.
Systematic and Common Nomenclature
To ensure clarity and consistency in scientific communication, Magnaldehyde B is identified by its systematic IUPAC (International Union of Pure and Applied Chemistry) name.
The IUPAC name for Magnaldehyde B is (E)-3-[4-hydroxy-3-(2-hydroxy-5-prop-2-enylphenyl)phenyl]prop-2-enal .[1] This name precisely describes the connectivity of all atoms and the stereochemistry of the double bond in the propenal side chain. The compound is also commonly referred to as Randainal.[1]
Structural Elucidation: A Spectroscopic Approach
The definitive structure of Magnaldehyde B has been elucidated and confirmed through a combination of advanced spectroscopic techniques. While detailed crystallographic data remains limited, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in piecing together its molecular architecture.[1]
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Nuclear Magnetic Resonance (NMR): 1D and 2D NMR experiments (such as ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC) provide detailed information about the chemical environment of each proton and carbon atom, establishing the connectivity and spatial relationships within the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry confirms the elemental composition by providing a highly accurate mass measurement. Fragmentation patterns observed in MS/MS experiments offer further corroboration of the proposed structure by revealing the constituent substructures.
Key Structural Features and Functional Groups
The biological activity of Magnaldehyde B is intrinsically linked to its unique arrangement of functional groups and its overall three-dimensional shape.
The chemical structure of Magnaldehyde B is depicted below:
Figure 1: 2D Chemical Structure of Magnaldehyde B.
Biphenyl Core
The central structural motif of Magnaldehyde B is the biphenyl core, which consists of two interconnected phenyl rings. This linkage provides a semi-rigid backbone to the molecule. Rotation around the single bond connecting the two rings can be sterically hindered by the substituents, influencing the overall conformation of the molecule.
Hydroxyl Groups
Magnaldehyde B possesses two phenolic hydroxyl (-OH) groups, one on each aromatic ring. These groups are crucial for its biological activity, as they can participate in hydrogen bonding with biological targets such as enzymes and receptors. Their acidic nature also influences the compound's solubility and electronic properties.
Allyl Group
An allyl substituent (-CH₂-CH=CH₂) is attached to one of the phenyl rings. This functional group can be a site for metabolic transformations and may contribute to the molecule's reactivity and binding affinity through hydrophobic interactions.
α,β-Unsaturated Aldehyde
The presence of an α,β-unsaturated aldehyde moiety (-CH=CH-CHO) is a key feature of Magnaldehyde B. This electron-withdrawing group significantly influences the electronic properties of the adjacent phenyl ring and can act as a Michael acceptor, potentially reacting with nucleophilic residues in biological macromolecules.
Conclusion
The chemical structure of Magnaldehyde B, with its distinct biphenyl core and strategically positioned functional groups, provides a compelling basis for its observed biological activities. The molecular weight of 280.3 g/mol and the molecular formula of C₁₈H₁₆O₃ are fundamental physicochemical properties that are essential for quantitative scientific investigation. The detailed structural understanding presented in this guide serves as a critical resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery, facilitating further exploration of Magnaldehyde B's therapeutic potential.
